molecular formula C23H21N5O2 B11222490 1-(1H-indazol-3-yl)-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)pyrrolidin-2-one

1-(1H-indazol-3-yl)-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11222490
M. Wt: 399.4 g/mol
InChI Key: CVEFEZZPTOJTSQ-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE is a complex organic compound that features both indazole and pyridoindole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C23H21N5O2/c29-21-11-14(12-28(21)22-17-6-2-4-8-19(17)25-26-22)23(30)27-10-9-16-15-5-1-3-7-18(15)24-20(16)13-27/h1-8,14,24H,9-13H2,(H,25,26)

InChI Key

CVEFEZZPTOJTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4CC(=O)N(C4)C5=NNC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1H-INDAZOL-3-YL)-4-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2-CARBONYL}PYRROLIDIN-2-ONE can be compared with other similar compounds such as:

This compound stands out due to its unique combination of indazole and pyridoindole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

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